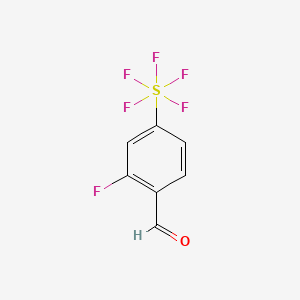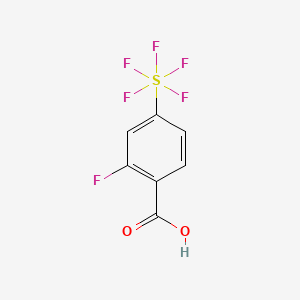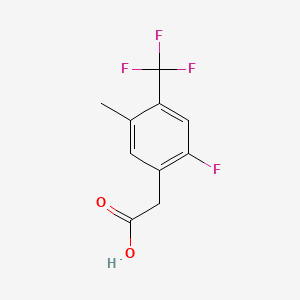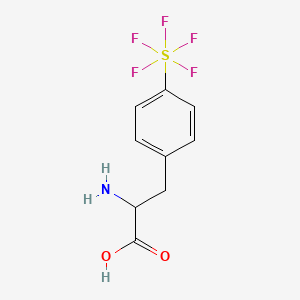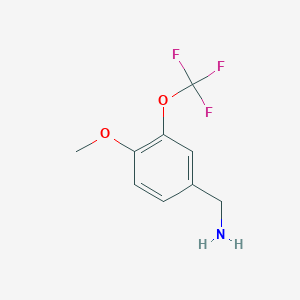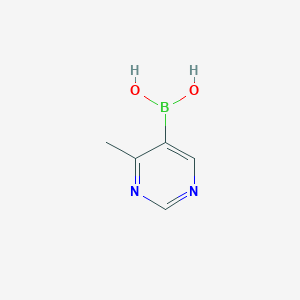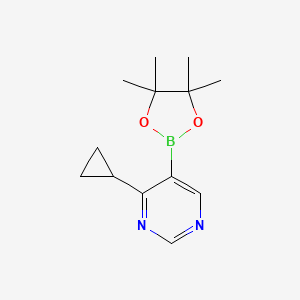
7-((Trimethylsilyl)ethynyl)isoquinoline
Overview
Description
“7-((Trimethylsilyl)ethynyl)isoquinoline” is an organic chemical compound with the molecular formula C14H15NSi . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “7-((Trimethylsilyl)ethynyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight is 225.36 g/mol .
Scientific Research Applications
Synthesis and Chemical Reactions
Iridium-Catalyzed Addition Reactions The application of 7-((Trimethylsilyl)ethynyl)isoquinoline in synthesis is highlighted in the field of iridium-catalyzed addition reactions. A study describes the addition reactions of ethynyltrimethylsilane to various quinolines and isoquinolines activated by acyl chloride. This process, catalyzed by iridium complexes, yields 2-trimethylsilyl-ethynyl-1,2-dihydroquinolines and 1-trimethylsilylethynyl-1,2-dihydroisoquinolines in good to high yields, showcasing the compound's utility in complex organic syntheses (Yamazaki, Fujita, & Yamaguchi, 2004).
Regiospecific Synthesis of Isoquinoline Alkaloids Another application is found in the regiospecific synthesis of isoquinoline alkaloids. The trimethylsilyl group is utilized as an activating group for ipso attack in the Pictet-Spengler reaction, controlling the regiochemistry in tetrahydroisoquinoline synthesis. This method allows for the cyclization and N-methylation of specific compounds to yield regiospecific tetrahydroisoquinolines, demonstrating the compound's role in directing the synthesis of intricate molecular structures (Miller & Tsang, 1988).
Medicinal Chemistry and Drug Development
MultiComponent Reactions for Anti-parasitic Compounds In medicinal chemistry, the compound's application is illustrated in the development of anti-parasitic compounds through isocyanide-based MultiComponent Reactions (MCRs). Trimethylsilyl chloride acts as an efficient activating agent in these reactions, enabling the insertion of isocyanides into N-Si bonds. This leads to the production of potent compounds against Trypanosoma brucei and T. cruzi, highlighting the compound's significance in the synthesis of biologically active molecules (Luque et al., 2019).
Synthesis and Antitumor Activity Additionally, the compound is instrumental in the synthesis of methoxy‐indolo[2,1‐a]isoquinolines with notable antitumor activity. The synthesized compounds demonstrate significant activity against specific cancer cell lines, indicating the potential of 7-((Trimethylsilyl)ethynyl)isoquinoline derivatives in cancer treatment research (Ambros, Angerer, & Wiegrebe, 1988).
properties
IUPAC Name |
2-isoquinolin-7-ylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHASTVPYFVVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743719 | |
| Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((Trimethylsilyl)ethynyl)isoquinoline | |
CAS RN |
1197193-97-7 | |
| Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



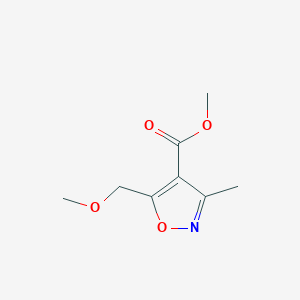
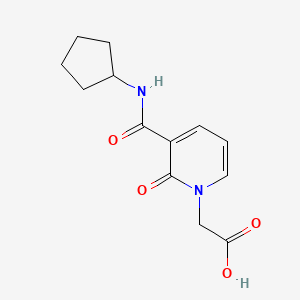
![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)

